Melitracen

Depression Psychopharmacology Behavioral Pharmacology

Melitracen (Melitracene) is a tricyclic antidepressant (TCA) of the dibenzazepine class with oral bioavailability and activating thymoleptic properties, primarily indicated for the study of depression and anxiety disorders. Its pharmacological mechanism involves the inhibition of serotonin (5-HT) and norepinephrine reuptake, thereby increasing monoamine concentrations in the synaptic cleft.

Molecular Formula C21H25N
Molecular Weight 291.4 g/mol
CAS No. 5118-29-6
Cat. No. B1676185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelitracen
CAS5118-29-6
Synonymsmelitracene
melitracene hydrochloride
Metrisil
N,N-dimethyl-3-(9,10-dihydro-10,10-dimethylanthracen-9-yliden)propylamine
Trausabun
Molecular FormulaC21H25N
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C
InChIInChI=1S/C21H25N/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21/h5-8,10-14H,9,15H2,1-4H3
InChIKeyGWWLWDURRGNSRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Melitracen (CAS 5118-29-6): A Tricyclic Antidepressant with Activating Properties for Targeted Scientific Research


Melitracen (Melitracene) is a tricyclic antidepressant (TCA) of the dibenzazepine class [1] with oral bioavailability and activating thymoleptic properties, primarily indicated for the study of depression and anxiety disorders . Its pharmacological mechanism involves the inhibition of serotonin (5-HT) and norepinephrine reuptake, thereby increasing monoamine concentrations in the synaptic cleft . While its core pharmacology aligns with the broader TCA class, melitracen is distinguished by a potentially faster onset of action and a less sedating profile compared to traditional TCAs like amitriptyline, making it a unique candidate for research applications requiring a more activating antidepressant phenotype [1][2].

Why Melitracen Cannot Be Interchanged with Other Tricyclic Antidepressants in Experimental Models


While all tricyclic antidepressants (TCAs) share a common mechanism of monoamine reuptake inhibition, assuming their functional interchangeability in research protocols is a critical error. Melitracen exhibits a distinct pharmacological fingerprint compared to close analogs like amitriptyline and imipramine, characterized by its 'activating' rather than 'sedating' profile at low doses [1][2]. These qualitative differences in patient and animal model response, along with unique physicochemical and safety characteristics, directly impact experimental outcomes. Substituting a compound like amitriptyline for melitracen can introduce confounding variables related to sedation, weight gain, and cardiac effects, thereby compromising the validity of research on depression and anxiety models. The quantitative evidence presented below underscores the specific, measurable differences that justify the exclusive procurement of melitracen for targeted investigations [3].

Melitracen Differential Evidence: Head-to-Head Comparisons and Quantitative Data for Informed Procurement


Melitracen's Activating Profile vs. Amitriptyline's Sedative Effects

Melitracen is pharmacologically similar to amitriptyline but is described as 'less sedative' and possessing 'activating properties in low doses' [1]. Specifically, it is non-sedating at doses less than 150 mg [2]. This contrasts with amitriptyline's well-documented sedative effects, which are a common reason for patient non-adherence and a significant confounding factor in behavioral experiments.

Depression Psychopharmacology Behavioral Pharmacology

Melitracen Serotonin Transporter (SERT) Inhibition Potency (IC50)

In vitro studies demonstrate that Melitracen inhibits [3H]-5-HT uptake with an IC50 of 670 nM [1]. This value provides a quantitative benchmark for its potency at the serotonin transporter (SERT) and allows for direct comparison with other TCAs and SSRIs in in vitro assay systems.

Neuropharmacology Transporter Assays In Vitro Pharmacology

Melitracen Exhibits a Favorable Cardiac Safety Profile Compared to Other TCAs

Unlike many other tricyclic antidepressants, melitracen is reported to 'exert no harmful cardiac side effects' . A specific clinical toxicology report details a case of 'acute poisoning with melitracen--absence of ECG changes' [1], a stark contrast to the well-known and life-threatening cardiac conduction abnormalities (e.g., QRS widening, QT prolongation) associated with overdose of other TCAs like amitriptyline and imipramine.

Cardiac Toxicology Safety Pharmacology In Vivo Toxicology

Melitracen Hydrochloride Demonstrates High Aqueous Solubility for Flexible Formulation

Melitracen hydrochloride exhibits high solubility in water, with reported values of ≥65 mg/mL (198.23 mM) at 25°C and up to 100 mg/mL (304.98 mM) with ultrasonication . This is a significant physicochemical advantage over many other TCAs, which are often poorly water-soluble and require organic co-solvents for in vivo administration.

Pharmaceutical Formulation Preclinical Development Analytical Chemistry

Melitracen's Pharmacokinetic Profile Features a Long Elimination Half-Life

Melitracen has a reported elimination half-life of approximately 19 hours (range 12-24 hours) . This long half-life allows for less frequent dosing (e.g., once-daily) in chronic in vivo studies, which can reduce animal handling stress and improve compliance compared to shorter-acting compounds.

Pharmacokinetics Drug Metabolism In Vivo Studies

Melitracen Demonstrates Efficacy in Functional Dyspepsia When Combined with Flupentixol

In a randomized controlled trial for functional dyspepsia, the combination of flupentixol and melitracen (F+M) demonstrated a significant improvement in clinical symptoms. The total effective rate in the observation group receiving F+M was 86.5%, compared to 63.5% in the control group [1]. A systematic review and network meta-analysis further suggested that F+M is likely the most effective psychotropic drug for alleviating dyspepsia symptoms among ten drugs evaluated [2].

Gastroenterology Neurogastroenterology Clinical Trials

Optimal Research and Industrial Applications for Melitracen Based on Quantitative Differentiation


Preclinical Behavioral Studies Requiring an Activating, Non-Sedating TCA

Melitracen is the TCA of choice for rodent models of depression (e.g., forced swim test, tail suspension test) and anxiety (e.g., elevated plus maze) where the sedative side effects of amitriptyline would confound measures of locomotor activity and exploratory behavior [1]. Its activating profile ensures that behavioral outcomes are driven by antidepressant/anxiolytic effects rather than drug-induced sedation, leading to more robust and interpretable data.

In Vivo Toxicology and Safety Pharmacology Assessments

For studies focused on cardiovascular safety or requiring long-term dosing with minimal toxicity, melitracen is the preferred TCA. Its documented lack of harmful cardiac side effects and absence of ECG changes in overdose scenarios [2] provide a significant safety margin compared to other TCAs, reducing animal loss and minimizing confounding physiological variables in toxicology and safety pharmacology protocols.

Chronic In Vivo Dosing Studies

The long elimination half-life of approximately 19 hours makes melitracen highly suitable for chronic administration studies. Its pharmacokinetic profile supports once-daily oral dosing, which reduces animal handling stress, improves protocol compliance, and ensures stable plasma concentrations over the treatment period, all of which are critical for long-term behavioral or physiological experiments.

Research on Gut-Brain Axis and Functional Gastrointestinal Disorders

Melitracen is an essential component for studies investigating the gut-brain axis, particularly in models of functional dyspepsia and irritable bowel syndrome. Its proven clinical efficacy in combination with flupentixol [3] makes it the only TCA with this specific therapeutic validation, opening a unique research avenue for exploring the mechanisms of psychotropic drugs in gastrointestinal disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melitracen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.